Gepirone-d8

Catalog No.
S15751092
CAS No.
M.F
C19H29N5O2
M. Wt
367.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gepirone-d8

Product Name

Gepirone-d8

IUPAC Name

4,4-dimethyl-1-[4-(2,2,3,3,5,5,6,6-octadeuterio-4-pyrimidin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione

Molecular Formula

C19H29N5O2

Molecular Weight

367.5 g/mol

InChI

InChI=1S/C19H29N5O2/c1-19(2)14-16(25)24(17(26)15-19)9-4-3-8-22-10-12-23(13-11-22)18-20-6-5-7-21-18/h5-7H,3-4,8-15H2,1-2H3/i10D2,11D2,12D2,13D2

InChI Key

QOIGKGMMAGJZNZ-BGKXKQMNSA-N

Canonical SMILES

CC1(CC(=O)N(C(=O)C1)CCCCN2CCN(CC2)C3=NC=CC=N3)C

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCCCN2C(=O)CC(CC2=O)(C)C)([2H])[2H])([2H])[2H])C3=NC=CC=N3)([2H])[2H])[2H]

Gepirone-d8 is a deuterated form of gepirone, which is an azapirone derivative primarily known for its role as a selective partial agonist at the serotonin 5-HT1A receptor. The introduction of deuterium atoms into the molecular structure of gepirone enhances its pharmacokinetic properties, making it valuable for research purposes, particularly in the study of drug metabolism and pharmacodynamics. The chemical formula for gepirone-d8 is C₁₉H₂₁N₅O₂D₈, with a molecular weight of approximately 367.52 g/mol .

Similar to those of its non-deuterated counterpart. These include:

  • Metabolism: Gepirone-d8 is metabolized by cytochrome P450 enzymes, predominantly CYP3A4, leading to the formation of active metabolites such as 3'-hydroxygepirone and 1-(2-pyrimidinyl)piperazine .
  • Binding Affinity: The presence of deuterium may alter the binding kinetics and affinities at the 5-HT1A receptor compared to standard gepirone, potentially affecting its therapeutic profile and side effect spectrum .

Gepirone-d8 exhibits significant biological activity through its interaction with serotonin receptors. It acts primarily as a partial agonist at the 5-HT1A receptor, contributing to its antidepressant effects. The pharmacological activity is linked to its ability to modulate serotonergic neurotransmission in the central nervous system. The deuterated version may provide insights into the metabolic pathways and receptor interactions due to its isotopic labeling .

The synthesis of gepirone-d8 typically involves:

  • Deuteration: Incorporating deuterium into the gepirone structure can be achieved through various methods, including:
    • Exchange Reactions: Using deuterated solvents or reagents during the synthesis process.
    • Catalytic Hydrogenation: Employing deuterated hydrogen sources in catalytic reactions to selectively replace hydrogen atoms with deuterium.
  • Standard Synthetic Routes: These include multi-step organic synthesis techniques that begin with readily available precursors, often involving amination and cyclization reactions characteristic of azapirones .

Gepirone-d8 is primarily used in research settings to study:

  • Drug Metabolism: Understanding how drugs are metabolized in the body, particularly how isotopic labeling affects metabolic pathways.
  • Pharmacokinetics: Investigating absorption, distribution, metabolism, and excretion (ADME) characteristics of drugs.
  • Therapeutic Efficacy: Evaluating the effectiveness and safety profile of antidepressants and their metabolites .

Interaction studies involving gepirone-d8 focus on:

  • Receptor Binding: Assessing how deuteration influences binding affinity at serotonin receptors compared to non-deuterated gepirone.
  • Drug-Drug Interactions: Evaluating how other medications affect the pharmacokinetics of gepirone-d8, particularly those that influence CYP3A4 activity .

Gepirone-d8 shares structural similarities with several other compounds within the azapirone class and related classes. Here are some notable comparisons:

Compound NameStructure TypeMechanism of ActionUnique Features
GepironeAzapironePartial agonist at 5-HT1AFirst approved for major depressive disorder in 2023
BuspironeAzapironePartial agonist at 5-HT1AGreater D2 receptor affinity than gepirone
TandospironeAzapironePartial agonist at 5-HT1ADistinct pharmacological profile
IpsapironeAzapironePartial agonist at 5-HT1ALess commonly used in clinical practice

Uniqueness of Gepirone-d8: The incorporation of deuterium allows for enhanced stability and altered metabolic pathways compared to its analogs, making it particularly useful in pharmacological studies aimed at understanding drug behavior in biological systems .

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Exact Mass

367.28233915 g/mol

Monoisotopic Mass

367.28233915 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-15-2024

Explore Compound Types